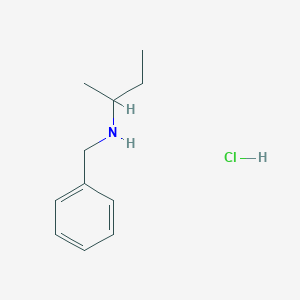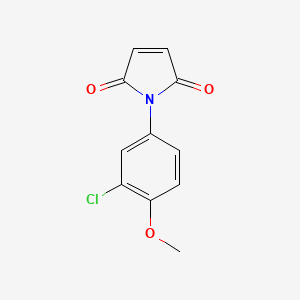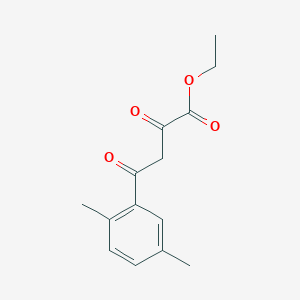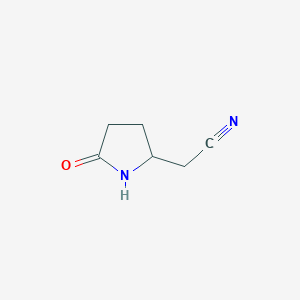
benzyl(butan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(butan-2-yl)amine hydrochloride is a chemical compound with the CAS number 879652-85-4 . It has a molecular weight of 199.72 . The IUPAC name for this compound is N-benzyl-N-(sec-butyl)amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17N.ClH/c1-3-10(2)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Amines, such as this compound, can undergo several types of reactions. These include alkylation, acylation, and the Hofmann elimination reaction . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation involves the nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . The Hofmann elimination reaction involves the conversion of an amine into an alkene .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 142-145 degrees Celsius .Applications De Recherche Scientifique
Corrosion Inhibition
One application of structurally related compounds to benzyl(butan-2-yl)amine hydrochloride is in the field of corrosion inhibition. Schiff base compounds, which can be structurally related to this compound, have been shown to act as effective corrosion inhibitors for mild steel in hydrochloric acid. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, following the Langmuir adsorption isotherm. The study suggests that the presence of functional groups on the benzene ring significantly influences the inhibition efficiency, with a noted correlation between inhibition efficiency and quantum chemical parameters (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Catalysis in Organic Synthesis
Another significant application is in organic synthesis, where a tandem process has been developed for the oxidative amidation of benzyl alcohols with amine hydrochloride salts using iron nitrate as a catalyst. This method provides a greener, more economical approach to the synthesis of benzamides from readily available materials, highlighting the catalytic versatility of iron in facilitating such transformations under mild conditions (Ghosh et al., 2013).
Kinetic Resolution and Enantioselective Synthesis
The research also extends into the field of kinetic resolution and enantioselective synthesis, where compounds structurally similar to this compound have been utilized. For instance, the kinetic resolution of 2-amino-4-phenyl-butane at high temperatures using carboxylic acids and their ethyl esters as acyl donors has been achieved with high enantioselectivity. This highlights the application of these compounds in the selective synthesis of enantiomerically pure products, essential in the pharmaceutical industry (Nechab et al., 2007).
Environmental Monitoring and Analysis
Additionally, the determination of aliphatic amines in water showcases an environmental application. Through gas chromatography using headspace solvent microextraction, a method has been developed for the efficient determination of amines in aqueous solutions. This technique emphasizes the importance of these compounds in environmental monitoring and analysis, providing a simple, fast, and precise method for detecting trace levels of volatile organic compounds (Kaykhaii, Nazari, & Chamsaz, 2005).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and the biological system in which it is present.
Mode of Action
Amines can act as nucleophiles, reacting with electrophiles in several polar reactions . This nucleophilic behavior allows amines to participate in a variety of chemical reactions, including nucleophilic substitution .
Biochemical Pathways
Amines are involved in various biochemical pathways due to their nucleophilic nature . They can react with carbonyl compounds to form imines and enamines, which are key intermediates in many biochemical transformations .
Pharmacokinetics
The compound’s molecular weight (19972 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The reactivity of amines can lead to various molecular transformations, potentially affecting cellular processes .
Action Environment
The action of benzyl(butan-2-yl)amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, influencing its reactivity . Additionally, the presence of other reactive species can also affect the compound’s action.
Propriétés
IUPAC Name |
N-benzylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-10(2)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFRKKXXCOVRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484389 |
Source


|
| Record name | N-benzyl-N-(sec-butyl)amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46120-25-6 |
Source


|
| Record name | N-benzyl-N-(sec-butyl)amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)
![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)
![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)




![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride](/img/structure/B6141829.png)

![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)
![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)
